Macropa-NH2 diester

Description

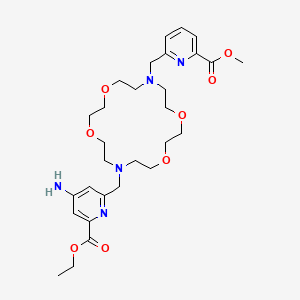

Macropa-NH2 diester (CAS: 2146091-22-5) is a derivative of the macrocyclic ligand Macropa, modified with ester and amine functional groups. It is primarily utilized in biomedical imaging for cancer research due to its ability to act as a molecular probe . The diester modification likely enhances its lipophilicity or stability, making it suitable for in vivo applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-6-[[16-[(6-methoxycarbonylpyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N5O8/c1-3-42-29(36)27-20-23(30)19-25(32-27)22-34-9-13-40-17-15-38-11-7-33(8-12-39-16-18-41-14-10-34)21-24-5-4-6-26(31-24)28(35)37-2/h4-6,19-20H,3,7-18,21-22H2,1-2H3,(H2,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKTSBSIRKUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)CN2CCOCCOCCN(CCOCCOCC2)CC3=NC(=CC=C3)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Macropa-NH2 diester is synthesized through a series of chemical reactions that involve the formation of ester bondsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple purification steps to ensure the high purity required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Macropa-NH2 diester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like DMSO. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

Coordination Chemistry

- Ligand Properties : Macropa-NH2 diester serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for applications in catalysis and materials science.

- Comparative Stability : Compared to traditional chelators like DOTA and EDTA, this compound exhibits superior stability and binding efficiency under specific conditions, making it a preferred choice for researchers.

Medical Imaging

- Imaging Studies : The compound is utilized in imaging studies to visualize biological processes at the molecular level. It has been particularly effective in positron emission tomography (PET) imaging due to its ability to form stable complexes with radiolabeled metals .

- Case Study : A study demonstrated the use of 134Ce-Macropa-NH2 for PET imaging in tumor-bearing mice. The results showed high radiolabeling yields and rapid urinary excretion, indicating the compound's potential for clinical imaging applications .

Cancer Research

- Theranostic Applications : this compound has been explored as part of theranostic pairs for cancer treatment. For instance, its application in developing radiopharmaceuticals for targeted alpha-particle therapy has shown promise .

- Targeting Mechanisms : The compound can be conjugated with antibodies or peptides to selectively target cancer cells, enhancing the efficacy of treatments while minimizing side effects .

Mechanism of Action

The mechanism of action of Macropa-NH2 diester involves its ability to form stable complexes with metals. This property is particularly useful in imaging studies, where the compound can be used to visualize biological processes. The molecular targets and pathways involved include the binding of the compound to specific metal ions, which can then be detected using various imaging techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Macropa-NH2 (Free Amine)

- Structure : C₂₆H₃₇N₅O₈; molecular weight 547.6 .

- Applications : Used in coordination chemistry to study metal ion behavior and as a molecular probe for tracking metal ion distribution in biological systems .

- Key Features : High solubility in water (≥100 mg/mL) and DMSO (83.33 mg/mL) . Acts as a precursor to Macropa-NCS , a therapeutic radionuclide conjugated to antibodies for treating soft-tissue metastases .

- Distinction from Diester : The diester form lacks direct evidence of metal coordination but is specialized for imaging, whereas Macropa-NH2 focuses on metal ion binding and drug conjugation .

Macropa-NH2 Hydrochloride

- Structure : C₂₆H₃₈ClN₅O₈; molecular weight 584.06 .

- Applications : Preclinical use in antibody-drug conjugates (ADCs) and radiopharmaceuticals (e.g., RPS-070 for prostate cancer) .

- Solubility : Superior in vivo solubility (≥2.08 mg/mL in biocompatible solvents) compared to the free amine, facilitating therapeutic formulations .

- Comparison : The hydrochloride salt enhances stability and solubility for drug delivery, while the diester prioritizes imaging utility .

Other Diesters (e.g., Example 5 in EP 4 374 877 A2)

- Structure : A pyrrolidine-based diester with fluorophenyl and trifluoromethyl groups .

- Applications : Synthesized as an intermediate for small-molecule pharmaceuticals, contrasting with Macropa-NH2 diester’s role in imaging .

- Key Difference : Structural complexity and therapeutic targeting (e.g., enzyme inhibition) diverge from this compound’s macrocyclic imaging focus .

PEGylated Amines and Biotin Conjugates

- Examples : DBCO-PEG3-Amine, Biotin-PEG3-Amine .

- Applications : Drug delivery and bioconjugation, leveraging PEG chains for improved pharmacokinetics .

- Contrast : These lack macrocyclic metal-coordination capabilities but share functional group versatility (e.g., -NH2 for crosslinking) .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Gaps

- This compound: Limited data on its exact structure, metal-binding capacity, and pharmacokinetics. Its imaging mechanism (e.g., fluorescence or radiolabeling) remains unspecified .

- Macropa-NH2 : Well-characterized for radiopharmaceutical applications, with proven stability in biocompatible solvents .

Biological Activity

Macropa-NH2 diester is a macrocyclic compound that has garnered attention in the field of radiopharmaceuticals, particularly for its applications in cancer diagnostics and therapy. This article delves into the biological activity of this compound, highlighting its synthesis, interaction with metal ions, and its efficacy as an imaging agent.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features two ester functional groups. Its unique macrocyclic structure enhances its ability to form stable complexes with various metal ions, which is crucial for its role in medical imaging and targeted therapies .

Synthesis of this compound

The synthesis of this compound involves several steps, including modifications of existing protocols for macrocyclic ligand synthesis. These modifications aim to optimize yield and purity, ensuring that the compound is suitable for clinical applications. The compound is derived from patent WO2018187631, which outlines its potential uses in imaging during cancer investigations .

Imaging Agent in Cancer Diagnostics

This compound has shown significant promise as an imaging agent due to its ability to form stable complexes with radiolabeled isotopes. In preclinical studies, it has been utilized effectively in positron emission tomography (PET) imaging, demonstrating improved accuracy in tumor detection and characterization compared to traditional methods .

Key Findings from Case Studies:

- Biodistribution Studies: In vivo biodistribution studies using 134Ce-MACROPA.NH2 demonstrated rapid urinary excretion and low liver and bone uptake, indicating high biocompatibility and reduced toxicity. The complex exhibited near-quantitative labeling efficiency at room temperature with a 1:1 ligand-to-metal ratio .

- Comparative Stability: The stability of the 134Ce-MACROPA.NH2 complex was evaluated against other chelators like DOTA. Results indicated that MACROPA.NH2 maintained over 95% integrity in physiological buffers over seven days, showcasing its robustness as a radiopharmaceutical .

Interaction with Metal Ions

The biological activity of this compound is significantly influenced by its interactions with metal ions such as gallium-68 and actinium-225. These interactions are critical for enhancing the compound's utility in targeted alpha therapy:

| Metal Ion | Binding Affinity | Application |

|---|---|---|

| Gallium-68 | High | PET imaging |

| Actinium-225 | High | Targeted alpha therapy |

Research indicates that the binding affinity of this compound for these metal ions is influenced by factors such as pH and ionic strength, which are essential considerations for optimizing clinical use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Macropa-NH2 diester to ensure reproducibility?

- Methodology : Synthesis typically involves coupling Macropa-NH2 with ester derivatives under anhydrous conditions, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D COSY spectra) and mass spectrometry (HRMS) for molecular weight validation . Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection, while thermogravimetric analysis (TGA) evaluates thermal stability .

- Reproducibility Tip : Document reaction parameters (temperature, solvent ratios, catalyst concentration) and include raw spectral data in supplementary materials to enable replication .

Q. Which chemical properties of this compound make it suitable for metal ion coordination studies?

- Key Properties : The macrocyclic structure provides a preorganized cavity for metal binding, while the NH2 group enhances selectivity for transition metals (e.g., lanthanides, actinides). Its diester groups improve solubility in polar solvents, facilitating reaction kinetics .

- Experimental Validation : Use UV-Vis titration to determine binding constants (log K) and X-ray crystallography to confirm coordination geometry. For example, studies show preferential binding to Lu³⁺ over smaller ions like Mg²⁺ due to cavity size .

Q. How can researchers evaluate the purity and stability of this compound in aqueous solutions?

- Purity Tests : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N content).

- Stability Protocols : Conduct accelerated degradation studies under varying pH (4–9) and temperatures (25–60°C). Monitor hydrolysis via LC-MS and quantify degradation products using calibration curves .

Advanced Research Questions

Q. How can experimental conditions be optimized to enhance this compound’s selectivity for specific metal ions (e.g., Lu³⁺ vs. Ac³⁺)?

- Design Approach :

- Variable Testing : Adjust pH (3–7), ionic strength (0.1–1.0 M NaCl), and counterion effects (Cl⁻ vs. NO₃⁻).

- Analytical Tools : Use time-resolved luminescence spectroscopy to compare binding kinetics and competitive titration with EDTA to assess selectivity .

Q. What experimental designs are appropriate for assessing this compound’s efficacy as an imaging probe in cancer models?

- In Vitro/In Vivo Workflow :

Labeling : Chelate with radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu) under standardized protocols.

Cell Uptake : Quantify via gamma counting in cancer cell lines (e.g., HeLa) and compare to controls.

In Vivo Imaging : Administer in murine xenograft models and track biodistribution using PET/CT. Normalize data to background uptake in non-target tissues .

- Data Analysis : Apply pharmacokinetic modeling (e.g., two-compartment model) to calculate retention times and clearance rates .

Q. How should researchers address contradictions in ligand-binding efficiency data across studies?

- Root Cause Analysis :

- Variable Audit : Compare buffer composition (e.g., Tris vs. HEPES), metal ion sources (chlorides vs. nitrates), and instrumentation calibration.

- Statistical Reconciliation : Use Bland-Altman plots to assess inter-lab variability and meta-analysis to aggregate datasets. A 2023 review highlighted that discrepancies in log K values for Eu³⁺ binding (±0.5 units) arose from inconsistent ionic strength adjustments .

Methodological Best Practices

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary files .

- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval details and randomization protocols .

- Advanced Analytics : Leverage tools like Gaussian software for DFT calculations to predict binding affinities and reduce experimental trial costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.